molecular formula C17H25ClN2O3S B11341667 N-butyl-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

N-butyl-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11341667
M. Wt: 372.9 g/mol
InChI Key: YMIZIIPLDNQIOM-UHFFFAOYSA-N
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Description

N-Butyl-1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide: is a complex organic compound that features a piperidine ring substituted with a butyl group, a chlorophenyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl halides under basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic aromatic substitution reaction.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the butyl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents.

Major Products:

    Oxidation: Products may include oxidized derivatives of the piperidine ring or butyl group.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Biology:

    Biochemical Studies: It may be used to study the interactions of sulfonyl-containing compounds with biological molecules.

Medicine:

    Pharmaceutical Research:

Industry:

    Material Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The methanesulfonyl group could play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

  • N-butyl-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide
  • N-butyl-1-[(4-bromophenyl)methanesulfonyl]piperidine-4-carboxamide

Uniqueness:

  • The presence of the chlorophenyl group distinguishes it from its fluorinated or brominated analogs, potentially affecting its reactivity and biological activity.
  • The combination of the butyl group and the methanesulfonyl group may confer unique properties in terms of solubility and stability.

Properties

Molecular Formula

C17H25ClN2O3S

Molecular Weight

372.9 g/mol

IUPAC Name

N-butyl-1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H25ClN2O3S/c1-2-3-10-19-17(21)15-8-11-20(12-9-15)24(22,23)13-14-4-6-16(18)7-5-14/h4-7,15H,2-3,8-13H2,1H3,(H,19,21)

InChI Key

YMIZIIPLDNQIOM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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